2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Beschreibung
2-(3-Ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a quinazolinone-derived acetamide featuring a 3-ethyl-substituted quinazolinone core, 6,7-dimethoxy substituents, and an acetamide side chain linked to a 2-methoxyphenyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects .
Eigenschaften
IUPAC Name |
2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-5-23-20(26)13-10-17(29-3)18(30-4)11-15(13)24(21(23)27)12-19(25)22-14-8-6-7-9-16(14)28-2/h6-11H,5,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIWTJLOUBEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity and other pharmacological effects.
- Molecular Formula : C21H23N3O6
- Molecular Weight : 413.4 g/mol
- Purity : Typically ≥ 95%
1. Cytotoxicity
Research has indicated that quinazolinone derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds structurally similar to the target compound demonstrate notable activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
In a cytotoxicity assay involving the aforementioned cell lines, the target compound's structural analogs exhibited IC50 values indicating effective inhibition of cell proliferation in a dose-dependent manner .
The mechanism by which quinazolinone derivatives exert their cytotoxic effects typically involves the induction of apoptosis. This is often mediated through the activation of caspases and the modulation of various signaling pathways associated with cell survival and death.
3. Antibacterial and Antifungal Activities
Quinazolinone derivatives have also been reported to possess antibacterial and antifungal properties. The specific compound under discussion has not been extensively tested for these activities; however, related compounds have shown effectiveness against a range of pathogenic bacteria and fungi.
Study 1: Anticancer Activity
A study published in Pharmaceutical Biology assessed the anticancer potential of various quinazolinone derivatives, including those structurally related to our compound. The findings revealed that certain derivatives inhibited tumor growth in vivo and demonstrated a significant reduction in tumor size in animal models .
Study 2: In Vivo Efficacy
In vivo studies conducted on mice treated with quinazolinone derivatives indicated that these compounds could significantly reduce tumor burden while exhibiting minimal toxicity to normal tissues. This suggests a favorable therapeutic index for further development as anticancer agents.
Vergleich Mit ähnlichen Verbindungen
Core Structure and Substituent Variations
The table below highlights structural differences and similarities with key analogues:
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy groups increase lipophilicity (logP ~3.5–4.0 estimated), comparable to Compound 1 (logP ~3.8) but higher than triazole derivatives (logP ~2.5–3.0) .
- Solubility : Methoxy groups may reduce aqueous solubility compared to polar triazole derivatives but improve membrane permeability.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature : Room temperature for coupling steps; elevated temps (50–80°C) for cyclization .
- Catalyst/Base : K₂CO₃ improves nucleophilic substitution kinetics .
- Monitoring : TLC (e.g., hexane:ethyl acetate 7:3) tracks reaction progress .
Basic: How is the structural integrity of this compound verified post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aryl/amide protons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (1667 cm⁻¹) and amide (3468 cm⁻¹) stretches .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) via disk diffusion, with MIC values compared to standards .
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin conversion) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
Advanced: How can synthesis be optimized to minimize by-products?
Methodological Answer:
- By-Product Analysis : Use HPLC to identify impurities; adjust stoichiometry (e.g., excess chloroacetyl reagent) to reduce unreacted intermediates .
- Solvent Optimization : Replace DMF with acetonitrile for milder conditions .
- Catalyst Screening : Test alternatives like DBU for enhanced coupling efficiency .
- Stepwise Monitoring : Quench aliquots at intervals for LC-MS analysis to pinpoint side reactions .
Advanced: How should contradictory biological activity data across studies be analyzed?
Methodological Answer:
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. cyclohexyl groups in vs. 2) on bioactivity .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Use computational tools (e.g., RevMan) to pool data and identify outliers .
Advanced: What in silico methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or kinase domains .
- Pharmacophore Mapping : Phase (Schrödinger) identifies critical interaction motifs (e.g., hydrogen bonds with methoxy groups) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
Advanced: What strategies elucidate the mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., COX-2) using fluorescence-based substrates .
- Gene Knockdown : siRNA silencing of putative targets (e.g., NF-κB) followed by dose-response assays .
- Metabolomic Profiling : LC-MS/MS identifies altered pathways in treated vs. untreated cells .
Advanced: How do structural modifications impact pharmacological properties?
Methodological Answer:
- Quinazolinone Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Acetamide Side-Chain Variations : Replace 2-methoxyphenyl with 4-fluorophenyl to improve lipophilicity (logP) and BBB penetration .
- Systematic SAR : Synthesize analogs with incremental changes (e.g., -OCH₃ → -CF₃) and test in parallel bioassays .
Advanced: What analytical techniques assess stability under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to UV light, acidic (pH 3), and alkaline (pH 9) conditions; monitor via HPLC for degradation products .
- Kinetic Stability Assays : Arrhenius plots from accelerated stability testing (40°C/75% RH) predict shelf life .
- NMR Degradation Profiling : Compare spectra before/after stress testing to identify hydrolyzed or oxidized moieties .
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